molecular formula C13H16N2O2 B2713739 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde CAS No. 57238-80-9

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde

Cat. No.: B2713739
CAS No.: 57238-80-9
M. Wt: 232.283
InChI Key: DGSNCZOOCMPWNM-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde is a piperazine derivative featuring a 4-methylbenzoyl group at the 4-position and a carbaldehyde moiety at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their ability to modulate receptor interactions and pharmacokinetic properties. For instance, piperazine derivatives with acyl or aromatic substituents exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation .

Properties

IUPAC Name

4-(4-methylbenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSNCZOOCMPWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde is a compound of significant interest within medicinal chemistry and pharmacology due to its diverse biological activities. The piperazine moiety, a common structural element in many bioactive compounds, contributes to a range of therapeutic effects, including antimicrobial, antitumor, and neuropharmacological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring linked to a benzoyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, showcasing their potential as antimicrobial agents . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Antitumor Activity

The antitumor potential of this compound has been investigated in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells. A study reported an IC50_{50} value of approximately 25 µM for MCF-7 (breast cancer) cells, indicating significant antitumor activity .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)35Inhibition of DNA synthesis

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. Research suggests that compounds like this compound may exhibit anxiolytic and antidepressant activities through modulation of serotonergic and dopaminergic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Savaliya et al. (2010) evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound of interest. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Activity in Vivo

In vivo studies conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of piperazine, including 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde, exhibit promising anticancer properties. Studies have shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various cancer cell lines. For instance, compounds synthesized from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating significant cytotoxic effects against breast and lung cancer cells .

2. Neuropharmacology
The compound has been studied for its potential neuropharmacological applications. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, making it a candidate for treating disorders such as anxiety and depression. In vitro studies have shown that derivatives can modulate serotonin and dopamine receptors, indicating a potential pathway for therapeutic development .

Material Science

1. Synthesis of Novel Polymers
In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. For example, polymers synthesized using this compound have shown improved resistance to thermal degradation compared to traditional polymers .

2. Photocurable Resins
The compound is also utilized in the formulation of photocurable resins used in 3D printing and coatings. Its ability to undergo photopolymerization when exposed to UV light makes it valuable in creating durable and high-performance materials. Studies have reported that resins containing this compound exhibit excellent adhesion properties and chemical resistance, making them suitable for industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of derivatives synthesized from this compound involved testing various concentrations against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy.

Case Study 2: Neuropharmacological Screening
In another study assessing the neuropharmacological potential of the compound, researchers evaluated its effects on anxiety-like behaviors in animal models. The administration of specific derivatives resulted in a marked reduction in anxiety-related behaviors compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde with structurally related piperazine derivatives, emphasizing substituents, molecular properties, and reported activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-(4-methylbenzoyl), 1-carbaldehyde C₁₃H₁₅N₂O₂ 243.27 Synthetic intermediate (inferred)
4-Methylbenzoylpiperazine hydrochloride 4-(4-methylbenzoyl), HCl salt C₁₂H₁₅ClN₂O 238.71 Precursor for fluorescent probes
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole core with benzoyl and aldehyde C₁₇H₁₃N₃O₂ 291.30 Antioxidant, anti-inflammatory
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one 4-methylbenzyl, thiophene-linked ketone C₂₇H₃₀N₂O₂S 446.61 Anti-schistosomal activity
1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione Piperazine-2,5-dione with aryl substituents C₂₀H₂₁N₂O₆ 385.14 Anticancer candidate (inferred)

Key Observations

Substituent Effects on Bioactivity :

  • The carbaldehyde group in this compound may enhance reactivity for further derivatization, similar to pyrazole-carbaldehyde compounds that exhibit antioxidant properties .
  • 4-Methylbenzoyl substituents (as in and ) are often used to improve lipophilicity and binding affinity in receptor-targeted molecules .

Synthetic Utility: Piperazinecarbaldehydes serve as intermediates for synthesizing hydrazones, Schiff bases, or heterocyclic scaffolds. For example, hydrazide derivatives of pyridazinones () and rhodamines () utilize aldehyde groups for condensation reactions .

Research Findings and Trends

  • Antioxidant and Anti-inflammatory Activity : Carbaldehyde-containing heterocycles (e.g., pyrazoles in ) demonstrate radical scavenging and COX-2 inhibition, implying that the aldehyde group may stabilize reactive intermediates or participate in hydrogen bonding .
  • Anti-schistosomal Activity : Piperazine derivatives with lipophilic substituents (e.g., 4-methylbenzyl in ) disrupt parasite metabolism, highlighting the role of aromatic groups in enhancing bioavailability .
  • Synthetic Flexibility: The carbaldehyde moiety enables facile conjugation with amines or hydrazines, as seen in the synthesis of hydrazone-linked pyridazinones () and rhodamine derivatives () .

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